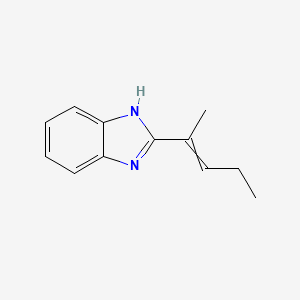

2-(Pent-2-en-2-yl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

920531-21-1 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-pent-2-en-2-yl-1H-benzimidazole |

InChI |

InChI=1S/C12H14N2/c1-3-6-9(2)12-13-10-7-4-5-8-11(10)14-12/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

IYJASPIJRSWNMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)C1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Analysis of 2 Pent 2 En 2 Yl 1h Benzimidazole and Its Structural Analogues

Conformational and Electronic Properties Influencing Biological Interactions

The three-dimensional arrangement and electron distribution of a molecule are pivotal in determining its interaction with biological targets. For 2-(pent-2-en-2-yl)-1H-benzimidazole and its analogues, these properties are significantly influenced by the nature of the substituents on the benzimidazole (B57391) core.

Electronic Effects of Substituents on the Benzimidazole Nucleus

The benzimidazole nucleus is an aromatic heterocyclic system with distinct electronic characteristics. chemicalbook.com It contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N3). chemicalbook.com The N1 nitrogen is less basic, while the N3 nitrogen is more susceptible to protonation. chemicalbook.com This electronic nature can be modulated by the presence of substituents on the benzene (B151609) ring.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the benzimidazole ring can significantly alter its electron density and reactivity. nih.gov For instance, EWGs can enhance the acidity of the N-H proton, while EDGs can increase the basicity of the nitrogens. These modifications can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules, which are often critical for biological activity. nih.gov

Positional Effects of Substitution on the Benzimidazole Ring System

The biological activity of benzimidazole derivatives is highly dependent on the position of substituents on the ring system. nih.govnih.gov Modifications at the N1, C2, C5, and C6 positions have been shown to be particularly influential. nih.govnih.gov

Impact of Substitutions on the Benzene Ring on Biological Activity Modulation

Substituents on the benzene portion of the benzimidazole ring (positions 4, 5, 6, and 7) can have a profound impact on biological activity. The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile.

For example, studies have shown that the presence of specific groups at the C5 and C6 positions can greatly influence the anti-inflammatory activity of benzimidazole derivatives. nih.govnih.gov The introduction of electron-withdrawing groups at certain positions has been linked to enhanced antimicrobial properties. nih.gov The precise effect of a substituent often depends on the specific biological target and the nature of the interaction.

Significance of N-Substitution Patterns on Imidazole (B134444) Nitrogen Atoms

Substitution at the nitrogen atoms of the imidazole ring, particularly at the N1 position, is a key strategy for modulating the biological activity of benzimidazoles. nih.gov An N-substituent can influence the molecule's conformation, prevent tautomerization, and alter its ability to act as a hydrogen bond donor. longdom.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-Substituted Benzimidazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the key molecular features that govern their biological effects. nih.govresearchgate.netnih.gov

For 2-substituted benzimidazoles, QSAR studies have been employed to investigate a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netijpsr.com These models typically use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its steric, electronic, and lipophilic properties. nih.gov

By analyzing the correlation between these descriptors and the observed biological activity, QSAR models can identify the key structural requirements for optimal activity. For example, a QSAR study on a series of benzimidazole derivatives might reveal that a certain level of lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for high potency. This information can then be used to guide the design of new, more effective analogues. nih.govtandfonline.com

Pharmacophore Mapping and Ligand Design Principles Derived from this compound Scaffolding

Due to the absence of specific biological activity data for this compound and its close structural analogues, the generation of a precise pharmacophore model and the derivation of concrete ligand design principles are not feasible at this time.

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. researchgate.net This process relies on a set of active compounds with known biological data to build a predictive model. Without such data for 2-alkenyl-substituted benzimidazoles, any attempt to define a pharmacophore would be purely speculative and lack the required scientific rigor.

Similarly, the principles of ligand design are formulated based on established SAR data. These principles guide medicinal chemists in modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The key to effective ligand design lies in understanding which structural modifications lead to improved biological outcomes. In the case of the this compound scaffold, the absence of this foundational knowledge precludes the formulation of any evidence-based design principles.

While general pharmacophore models for antimicrobial benzimidazoles have been proposed based on derivatives with different substitution patterns, these models are not directly transferable to the specific case of 2-alkenyl benzimidazoles. acs.orgresearchgate.net The unique electronic and steric properties of the pent-2-en-2-yl group would likely result in a distinct interaction profile with biological targets, necessitating dedicated studies to elucidate its specific pharmacophoric features.

Mechanistic Investigations of Biological Activities Exhibited by 2 Pent 2 En 2 Yl 1h Benzimidazole Derivatives

Molecular Target Engagement and Receptor Interaction Mechanisms

The interaction of benzimidazole (B57391) derivatives with various receptors is a key determinant of their pharmacological effects. The nature and position of substituents on the benzimidazole core dictate the binding affinity and specificity for these molecular targets.

Transient Receptor Potential Vanilloid (TRPV) channels, particularly TRPV1, are crucial mediators of pain and inflammation. Benzimidazole derivatives have been investigated as antagonists of these channels. For instance, structure-activity relationship (SAR) studies on N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues, which are known TRPV1 antagonists, have provided insights into the pharmacophore required for activity. While direct studies on 2-(pent-2-en-2-yl)-1H-benzimidazole are not available, the lipophilic nature of the pentenyl group suggests potential interactions with the hydrophobic regions of the TRPV1 binding pocket. The anti-inflammatory effects of some benzimidazole derivatives are attributed to their interaction with TRPV1. mdpi.comnih.gov

Cannabinoid Receptors: Benzimidazole derivatives have been developed as agonists for cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells and is a target for anti-inflammatory and analgesic therapies. nih.gov SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for cannabinoid receptor activity. mdpi.com Specifically, 2-aliphatic benzimidazole amides have been studied, and the nature of the substituent at the 2-position influences potency and selectivity for the CB2 receptor over the CB1 receptor. nih.govresearchgate.net For example, compounds with an ethyl group at the R1 position and a 2-chlorobenzyl substituent at the R2 position have demonstrated high potency and selectivity for the CB2 receptor. nih.gov The presence of a lipophilic and bulky group at the C-2 position, such as the pent-2-en-2-yl group, could potentially favor binding to the CB2 receptor.

The benzimidazole scaffold is present in ligands targeting various GPCRs. researchgate.net For example, 2-alkyl substituted benzimidazoles have been investigated as selective ligands for the Angiotensin II type 2 (AT2) receptor, a GPCR. nih.govdiva-portal.org These studies revealed that small, bulky groups at the 2-position, such as isopropyl or tert-butyl, can confer high affinity and selectivity for the AT2 receptor. nih.govdiva-portal.org This suggests that the steric bulk of the 2-(pent-2-en-2-yl) group could play a significant role in the interaction with the binding pockets of GPCRs. Furthermore, benzimidazole derivatives have been synthesized as antagonists for the P2Y1 receptor, another GPCR involved in various physiological processes. frontiersin.org

Enzymatic Pathway Modulation and Inhibitory Mechanisms

Benzimidazole derivatives are known to modulate the activity of several key enzymes involved in pathological processes, acting as inhibitors that can block inflammatory and cell proliferation pathways.

Cyclooxygenase (COX) Inhibition: Benzimidazole derivatives have been widely studied as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory process. plantarchives.orgrsc.org SAR studies have shown that selective COX-2 inhibitors can be designed based on a diaryl heterocyclic structure with specific substituents. nih.gov For instance, benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore at the C-2 position have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov The substitution pattern on the benzimidazole ring is crucial, and modifications at the N1, C2, C5, and C6 positions greatly influence the anti-inflammatory activity through COX-2 inhibition. mdpi.comnih.gov The nature of the substituent at the 2-position, such as an anacardic acid moiety, has been linked to COX-2 inhibition. mdpi.com

5-Lipoxygenase Activating Protein (FLAP) Inhibition: FLAP is a key protein in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govacs.org Benzimidazole derivatives have emerged as a new class of FLAP inhibitors. nih.govnih.gov Virtual screening and subsequent synthesis have led to the identification of benzimidazole-based compounds that potently suppress leukotriene formation in intact neutrophils by targeting FLAP. nih.gov A notable finding is the identification of a benzimidazole scaffold bearing an ibuprofen (B1674241) fingerprint as a promising chemotype for the development of these inhibitors. nih.gov This suggests that a lipophilic substituent at the 2-position, akin to the isobutylphenyl group of ibuprofen, is favorable for FLAP inhibition. The 2-(pent-2-en-2-yl) group, with its alkyl nature, aligns with this structural feature.

Tyrosine Kinase Inhibition: Benzimidazole is a well-established scaffold for the development of tyrosine kinase inhibitors, which are crucial targets in cancer therapy. chemrevlett.comchemrevlett.comrsc.org The benzimidazole core can act as an isostere of purine (B94841) nucleosides, allowing it to interact with the ATP-binding site of kinases. chemrevlett.comchemrevlett.com SAR studies on 2-substituted benzimidazoles have demonstrated that the nature of the substituent at this position is critical for inhibitory activity and selectivity against various tyrosine kinases, such as VEGFR-2 and TIE-2. rsc.orgacs.org For example, in a series of benzimidazole-ureas, the substituent on the phenyl ring at the 2-position that occupies the back pocket of the kinase was found to be important for TIE-2 activity. acs.org

Protein Kinase Inhibition: Benzimidazole-based compounds are known to interact with a variety of protein kinases through multiple binding modes, often acting as ATP-competitive inhibitors. researchgate.netmdpi.comnih.govrsc.orgnih.gov The selectivity of these inhibitors is achieved by exploiting unique structural features of the target kinase. nih.gov The substitution pattern around the benzimidazole core is key to defining the inhibitory profile. researchgate.netrsc.org For instance, studies on 2,5,6-trisubstituted benzimidazoles have shown that the substituent at the 2-position is critical for their activity. nih.gov While a cyclohexyl group was initially found to be effective, a pent-3-yl group was identified as a close mimic, suggesting that a bulky alkyl group at this position is favorable for inhibition. nih.gov

Topoisomerase Inhibition and DNA Intercalation

Topoisomerases are vital enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and repair. mdpi.com Their essential role, particularly in rapidly proliferating cancer cells, makes them a key target for anticancer drugs. mdpi.com Several benzimidazole derivatives have been identified as potent inhibitors of both type I and type II topoisomerases. nih.govnih.gov

The mechanism of inhibition can vary. Some derivatives act as "poisons," stabilizing the transient DNA-enzyme complex, which leads to double-strand breaks and ultimately cell death. nih.govsemanticscholar.org Others function by inhibiting the catalytic activity of the enzyme without stabilizing the cleavable complex. nih.gov For instance, two bis-benzimidazole derivatives, ABA13 and ABA833, were found to inhibit the catalytic activity of both topoisomerase I and II. nih.gov Similarly, certain 1H-benzimidazole derivatives have demonstrated inhibitory effects on mammalian type I DNA topoisomerase in in-vitro assays. nih.govresearchgate.net Among three tested compounds, 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) showed the most potent inhibition of topoisomerase I. nih.govresearchgate.net

In addition to direct enzyme inhibition, some benzimidazole derivatives can interfere with DNA through intercalation. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. semanticscholar.org The structural features of some benzimidazoles, such as the planar aromatic system found in Hoechst 33258, allow for strong affinity and binding to the minor groove of duplex DNA, particularly at A:T rich sites. nih.gov

Table 1: Benzimidazole Derivatives as Topoisomerase Inhibitors

| Compound/Derivative | Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| ABA13 and ABA833 (bis-benzimidazoles) | Topoisomerase I & II | Inhibition of catalytic activity | Potently inhibit proliferation of human tumour cell lines. | nih.gov |

| 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) | Topoisomerase I | Inhibition of catalytic activity | Demonstrated relatively potent inhibition in plasmid supercoil relaxation assays. | nih.govresearchgate.net |

| Benzimidazole-triazole derivatives (e.g., 4b, 4h) | Topoisomerase I | Inhibitory activity | Compound 4h showed an IC50 value of 4.56 ± 0.18 μM against the A549 cell line. | nih.gov |

| Phthalazine-based derivatives | Topoisomerase II | Inhibition and DNA intercalation | Compound 9d inhibited Topo II with an IC50 of 7.02±0.54μM and DNA intercalation IC50 of 26.19 ± 1.14μM. | semanticscholar.org |

Poly(ADP-ribose) Polymerase (PARP) and Dihydrofolate Reductase (DHFR) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair. nih.gov PARP-1, a key member of this family, senses DNA damage and initiates repair mechanisms. nih.gov Dihydrofolate reductase (DHFR) is another crucial enzyme, responsible for maintaining the cellular pool of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. nih.gov Due to their roles in cell proliferation, both PARP and DHFR are considered important targets for cancer therapy. nih.govnih.gov

Research has shown that the benzimidazole scaffold is a viable starting point for designing inhibitors of both PARP-1 and DHFR. nih.govnih.gov A study reported the design and synthesis of a series of benzimidazole derivatives as dual inhibitors of PARP-1 and dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme that, like DHFR, is involved in pyrimidine (B1678525) biosynthesis. nih.gov This dual-targeting approach is considered beneficial for developing new anti-cancer agents. nih.gov Furthermore, molecular docking studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with crucial amino acids in the binding site of DHFR. nih.gov

Table 2: Benzimidazole Derivatives as PARP and DHFR Inhibitors

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Benzimidazole derivatives | PARP-1 and DHODH | Designed as potential dual inhibitors for anti-cancer applications. | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives (e.g., 2g) | Dihydrofolate Reductase (DHFR) | Molecular docking studies suggest interaction with the enzyme's binding site. Compound 2g showed antiproliferative activity against the MDA-MB-231 cell line. | nih.gov |

Intracellular Signaling Pathway Perturbations

Benzimidazole derivatives can profoundly impact intracellular signaling pathways, leading to the disruption of critical cellular functions. Their ability to interfere with microtubule dynamics, cell cycle progression, and apoptotic pathways underscores their therapeutic potential.

Disruption of Microtubule Dynamics and Cellular Cycle Progression

Microtubules are dynamic polymers of α- and β-tubulin, forming a key part of the cytoskeleton. nih.gov They are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with microtubule dynamics can be powerful anticancer drugs. nih.gov Benzimidazole compounds are well-known microtubule-targeting agents, with most acting as microtubule-destabilizing agents, similar to nocodazole. nih.govnih.gov They inhibit microtubule polymerization by binding to β-tubulin. nih.gov

However, not all benzimidazole derivatives follow this pattern. A study revealed that derivatives NI-11 and NI-18 act as microtubule-stabilizing agents, promoting tubulin polymerization, similar to paclitaxel. nih.gov Other research on 1H-benzimidazol-2-yl hydrazones showed they could retard the initial phase of tubulin polymerization in breast cancer cells. nih.gov

The disruption of microtubule function directly impacts cell division, often leading to cell cycle arrest. Studies have shown that benzimidazole derivatives can induce cell cycle arrest at different phases. For example, the bis-benzimidazoles ABA13 and ABA833 caused an S-phase block in MCF-7 and MDA 468 breast cancer cells. nih.gov Other derivatives have been reported to cause cell cycle arrest in the G2/M phase. nih.gov

Table 3: Effects of Benzimidazole Derivatives on Microtubules and Cell Cycle

| Compound/Derivative | Effect on Microtubules | Effect on Cell Cycle | Cell Line | Reference |

|---|---|---|---|---|

| ABA13 and ABA833 | Not specified | S phase block | MCF-7, MDA 468 | nih.gov |

| NI-11 and NI-18 | Microtubule-stabilizing agents | Inhibited cell motility and migration | A549, MCF-7 | nih.gov |

| 1H-benzimidazol-2-yl hydrazones (e.g., 5d) | Retarded initial phase of tubulin polymerization; prevented tubulin aggregation | Blocked mitosis | MDA-MB-231 | nih.gov |

| General Benzimidazoles | Microtubule-destabilizing agents | Arrest at S, G0/G1, or G2/M phase | Various cancer cells | nih.gov |

Induction of Apoptotic Pathways at the Molecular Level

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. Benzimidazole derivatives have been shown to trigger apoptosis through various molecular mechanisms. nih.govnih.gov

One key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, promoting their survival. A novel series of benzimidazole derivatives was synthesized to act as Bcl-2 inhibitors. Two compounds from this series, C1 and D1, significantly reduced both Bcl-2 mRNA and protein levels, leading to a substantial increase in apoptosis in several cancer cell lines. nih.gov Another mechanism involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, subsequently activating the caspase cascade that executes cell death. nih.gov Immunofluorescent and DAPI staining have visually confirmed the pro-apoptotic potential of certain benzimidazole derivatives. nih.gov

Table 4: Apoptosis Induction by Benzimidazole Derivatives

| Compound/Derivative | Molecular Target/Mechanism | Outcome | Cell Line | Reference |

|---|---|---|---|---|

| C1 and D1 | Inhibition of Bcl-2 protein | Significant reduction in Bcl-2 mRNA and protein levels; increased apoptosis. | T98G, PC3, MCF-7, H69AR | nih.gov |

| General Benzimidazoles | Disruption of mitochondrial membrane potential | Release of pro-apoptotic factors, initiation of caspase activation. | Various cancer cells | nih.gov |

| 1H-benzimidazol-2-yl hydrazones | Pro-apoptotic potential confirmed by staining | Disruption of cellular and nuclear integrity. | MDA-MB-231 | nih.gov |

Advanced Computational and Theoretical Approaches to 2 Pent 2 En 2 Yl 1h Benzimidazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(Pent-2-en-2-yl)-1H-benzimidazole. researchgate.net These methods allow for the optimization of the molecule's three-dimensional geometry and the calculation of key electronic parameters. nih.gov

A critical aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org For benzimidazole (B57391) derivatives, this gap is a key parameter in predicting their potential to interact with biological targets. acs.org Mulliken charge analysis, another output of these calculations, helps to identify the distribution of electron density across the molecule, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of a Benzimidazole Derivative based on Theoretical Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Typically negative (e.g., ~ -6.0 eV) | Indicates the ability to donate electrons. |

| LUMO Energy | Typically negative (e.g., ~ -2.0 eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Correlates with chemical reactivity and stability. acs.org |

| Mulliken Charges | Varied across atoms | Reveals sites prone to electrostatic interactions. researchgate.net |

| Dipole Moment | Moderate | Influences solubility and binding interactions. |

Note: The values in this table are illustrative and based on typical findings for 2-substituted benzimidazoles in the literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential therapeutic applications of this compound, it is essential to identify its biological targets and characterize its binding interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ymerdigital.comnih.gov This method is routinely used in modern drug discovery to elucidate drug-receptor interactions. nih.gov

The benzimidazole scaffold is known to interact with a wide range of biological targets, including tubulin, protein kinases, and various enzymes. nih.govnih.govnih.gov Docking studies on 2-phenyl-1H-benzimidazole derivatives, for example, have investigated their binding to the colchicine (B1669291) binding site of tubulin, a key target for anthelmintic drugs. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The binding energy, calculated as a docking score, provides an estimate of the binding affinity. ymerdigital.comnih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. nih.govresearchgate.netbohrium.com MD simulations provide a dynamic view of the molecular interactions, showing how the ligand and protein adjust their conformations to achieve a stable binding mode. nih.govtandfonline.com The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position throughout the simulation. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Benzimidazole Derivatives against a Protein Target

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzimidazole Derivative A | Tubulin | -8.5 | GLU198, LYS254, ASN349. nih.govnih.gov |

| Benzimidazole Derivative B | Cyclin-Dependent Kinase 8 (CDK-8) | -9.2 | ASP173, LYS52, PHE99. nih.gov |

| Benzimidazole Derivative C | DNA Gyrase B | -7.9 | ASP73, GLY77, THR165. mdpi.com |

De Novo Design and Virtual Screening Methodologies Utilizing the Benzimidazole Scaffold

The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means its structure is frequently found in compounds with diverse biological activities, making it an excellent starting point for drug design. nih.govresearchgate.net De novo design and virtual screening are two powerful computational strategies that leverage this privileged nature.

Virtual screening involves searching large databases of chemical compounds, such as ZINC15 or PubChem, to identify molecules that are likely to bind to a specific biological target. nih.govnih.govwikipedia.org Ligand-based virtual screening (LBVS) starts with a known active molecule, like a benzimidazole derivative, and searches for other compounds in the database with similar structural or chemical features. nih.govnih.gov This approach has been successfully used to identify new trypanocidal and leishmanicidal agents based on the benzimidazole scaffold. researchgate.netnih.govnih.gov In one such study, a virtual screen of over 53,000 benzimidazole-containing molecules from the ZINC15 database led to the identification of several promising hits. nih.gov

De novo design, on the other hand, involves the computational construction of novel molecules, piece by piece, within the active site of a target protein. The benzimidazole scaffold can be used as a core fragment, with various substituents computationally added and evaluated to optimize binding affinity and other desirable properties.

Table 3: A Generalized Workflow for Virtual Screening of Benzimidazole Libraries

| Step | Description | Tools/Databases |

|---|---|---|

| 1. Library Preparation | A large library of compounds containing the benzimidazole scaffold is compiled. youtube.com | ZINC15, PubChem, Enamine REAL Database. nih.govnih.govyoutube.com |

| 2. Target Preparation | The 3D structure of the biological target is obtained and prepared for docking. | Protein Data Bank (PDB), Schrödinger Maestro, AutoDock Tools. nih.gov |

| 3. Docking and Scoring | The entire library is docked into the active site of the target, and binding affinities are scored. | AutoDock Vina, Glide, PyRx. ymerdigital.comnih.govnih.gov |

| 4. Filtering and Hit Selection | Compounds are filtered based on docking scores, interaction profiles, and drug-likeness criteria (e.g., Lipinski's rule of five). nih.govnih.gov | PLIP, SwissADME. nih.govresearchgate.net |

| 5. Experimental Validation | Top-ranked virtual hits are synthesized or purchased and tested in biological assays. | In vitro enzyme inhibition assays, cell-based assays. nih.gov |

In Silico Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational chemistry in drug discovery is the accurate prediction of how strongly a potential drug molecule will bind to its target. For this compound, in silico methods can provide quantitative estimates of its binding affinity for various proteins. These predictions are crucial for prioritizing it and other derivatives for synthesis and experimental testing. nih.gov

Binding affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov Computational tools calculate this by evaluating the intermolecular forces between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

Numerous studies on benzimidazole derivatives have demonstrated a correlation between computationally predicted binding affinities and experimentally observed biological activity. nih.gov For instance, docking studies of benzimidazole-1,3,4-triazole hybrids against carbonic anhydrase I and II showed that the most active compounds in enzyme assays were also those with the best docking scores. nih.gov The analysis of the docked poses reveals specific amino acid residues that are critical for binding, guiding future structural modifications to enhance potency. nih.gov

Table 4: Predicted Molecular Interactions and Binding Affinities for Benzimidazole Analogs

| Analog | Target Enzyme | Predicted Binding Affinity (IC50, µM) | Key Predicted Interactions |

|---|---|---|---|

| Compound 5e | Carbonic Anhydrase I | 1.288 | H-bond with THR199, hydrophobic interactions with VAL121, LEU198. nih.gov |

| Compound 5h | Carbonic Anhydrase II | 1.532 | H-bond with THR200, coordination with Zn ion via sulfonamide group. nih.gov |

| BRP-7 | 5-Lipoxygenase-activating protein (FLAP) | 0.31 | Van der Waals interactions with VAL20, VAL21, PHE25. researchgate.net |

Note: This table contains data for specific benzimidazole derivatives from cited literature to exemplify the outputs of such predictive studies.

Cheminformatics and Data Mining in Benzimidazole Chemical Space

The "chemical space" of benzimidazole derivatives is vast, encompassing a virtually limitless number of possible structures. Cheminformatics and data mining provide the tools to navigate this space, analyze large datasets of compounds, and build predictive models for various properties. researchgate.net

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR attempts to correlate variations in the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of benzimidazole derivatives with known activities, a mathematical model can be built to predict the activity of new, untested compounds like this compound.

Another critical area is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.netmdpi.com Services like SwissADME and ProTox-II can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. nih.govmdpi.com These predictions are vital for identifying compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. For benzimidazole derivatives, ADMET predictions have shown that many compounds possess good oral bioavailability and safe toxicity profiles, making them suitable candidates for further development. nih.govresearchgate.net

Table 5: Representative In Silico ADMET Predictions for Benzimidazole Derivatives

| Property | Prediction | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low to High (variable) | Determines suitability for targeting the central nervous system. nih.govmdpi.com |

| CYP450 Inhibition | Often predicted as inhibitors of certain isoforms | Potential for drug-drug interactions. |

| AMES Toxicity | Typically predicted as non-mutagenic | Indicates a lower risk of carcinogenicity. nih.gov |

| Lipinski's Rule of Five | Generally compliant | Suggests good "drug-likeness" and oral absorption. researchgate.net |

Note: This table summarizes general ADMET predictions for the benzimidazole class of compounds based on available literature.

Applications of 2 Pent 2 En 2 Yl 1h Benzimidazole in Chemical Biology Research

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or entire pathways. The benzimidazole (B57391) framework is a key component in the development of such tools. scholarsresearchlibrary.com For instance, derivatives have been designed as positron emission tomography (PET) imaging ligands to visualize and quantify specific receptors in the brain, like the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is involved in modulating synaptic transmission. nih.gov

The versatility of the benzimidazole scaffold allows for the introduction of various functional groups, which can be tailored for specific biological targets. One notable example is the development of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), which acts as a selective inhibitor of RNA polymerase II, thereby blocking viral RNA synthesis and allowing researchers to probe the mechanisms of viral replication. researchgate.net Modifications at the 2-position, where the pentenyl group resides in the title compound, can dramatically alter the probe's properties. researchgate.net The development of such probes enables the detailed study of enzyme function, receptor binding, and the intricate signaling cascades that govern cellular behavior, providing critical insights into disease mechanisms. nih.gov

Scaffold Optimization for Novel Bioactive Agents and Lead Compound Identification

The benzimidazole ring is a foundational structure for generating new bioactive agents and identifying lead compounds for drug development. rsc.orgrsc.org The process of scaffold optimization involves systematically modifying the core structure to improve its interaction with a biological target. Structure-activity relationship (SAR) studies on benzimidazole derivatives have shown that substitutions at the N-1, C-2, and C-5/C-6 positions are crucial for determining biological activity. nih.govnih.gov

For example, attaching different substituents, such as benzyl (B1604629) groups, to the N-1 position has been shown to enhance anticancer activity. nih.gov The C-2 position, occupied by the pent-2-en-2-yl group in the subject compound, is particularly significant. longdom.org Research has demonstrated that modifications at this site can lead to compounds with potent antimicrobial, antifungal, and anticancer properties. nih.govnih.gov

The process often begins with a library of diverse benzimidazole derivatives, which are then screened for activity against a specific target. Promising "hits" are then optimized. Computational methods like molecular docking are frequently employed to predict how modifications will affect binding affinity and to guide the synthesis of more potent and selective compounds. scirp.org This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and has established the benzimidazole scaffold as a reliable starting point for developing new therapeutic candidates. nih.govrsc.org

Table 1: Examples of Bioactive Benzimidazole Derivatives and Target Activities

| Compound Class | Target Activity | Reference |

| 2-Substituted Fluorinated Benzimidazoles | Antifungal (e.g., against C. albicans) | nih.gov |

| Pyrido[1,2-a]benzimidazoles | Antimalarial | nih.gov |

| Aminopyrimidinyl Benzimidazoles | Antimicrobial (e.g., against MRSA, E. coli) | nih.gov |

| 2-Phenyl-benzimidazole Derivatives | Anti-allergy (IgE, IL-4, IL-5 inhibition) | nih.gov |

| Benzimidazole-1,2,4-triazole Hybrids | Antifungal (targeting 14α-demethylase) | nih.gov |

Strategies for Enhancing Selectivity and Potency of Benzimidazole Derivatives as Research Tools

A key challenge in developing chemical probes and drug candidates is achieving high potency and selectivity for the intended biological target, thereby minimizing off-target effects. For benzimidazole derivatives, several strategies are employed to enhance these properties.

Structural and Substituent Modification: Fine-tuning the substituents on the benzimidazole ring is the most common strategy. Research has shown that the introduction of specific groups can significantly impact selectivity. For instance, in the development of inhibitors for the Akt kinase, introducing a methyl group at the C6 position and bulkier groups on an amine substituent did not compromise binding to the target enzyme but significantly reduced binding to the closely related PKA kinase, thus enhancing selectivity. scirp.org Similarly, adding fluoro or chloro groups to the C-5 position of the benzimidazole ring has been found to substantially increase antifungal activity. nih.gov The nature of the group at the C-2 position is also critical; for example, incorporating a thiazol-2-yl group has led to highly potent and specific inhibitors of S. aureus dihydrofolate reductase. nih.gov

Catalyst and Reaction Condition Control: The synthetic route itself can be manipulated to selectively produce desired isomers, which may have different biological activities. For example, the use of specific catalysts like Erbium triflate (Er(OTf)₃) can selectively yield 1,2-disubstituted benzimidazoles over 2-substituted ones, depending on the reaction conditions. beilstein-journals.org This control over the synthesis is crucial for avoiding the laborious purification of product mixtures and ensuring that the correct, most active compound is evaluated. beilstein-journals.org

Computational and In-Silico Methods: Structure-based drug design (SBDD) and other computer-aided drug design (CADD) approaches are invaluable for predicting how a molecule will interact with its target. scirp.org By docking virtual compounds into the crystal structure of a protein, researchers can prioritize modifications that are most likely to increase binding affinity and selectivity before undertaking complex chemical synthesis. scirp.org This predictive power accelerates the optimization cycle and reduces the resources required to develop highly potent and selective research tools.

Table 2: Strategies to Enhance Selectivity and Potency

| Strategy | Approach | Example Outcome | Reference |

| Structural Modification | Introduction of a methyl group at C6 and bulky amine substituents. | Enhanced selectivity for Akt1 kinase over PKA. | scirp.org |

| Structural Modification | Addition of fluoro or chloro groups at the C-5 position. | Significantly increased antifungal activity. | nih.gov |

| Synthetic Control | Use of Er(OTf)₃ catalyst in ethanol (B145695). | Selective formation of 1,2-disubstituted benzimidazoles. | beilstein-journals.org |

| Computational Design | Molecular docking of designed derivatives. | Identification of compounds with high predicted binding affinity and selectivity. | scirp.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.